Product packaging for 2-(Bromomethyl)-5-methanesulfonylfuran(Cat. No.:CAS No. 1909317-63-0)

2-(Bromomethyl)-5-methanesulfonylfuran

Cat. No.: B2769653
CAS No.: 1909317-63-0
M. Wt: 239.08
InChI Key: MLGGPRWHXUZNIX-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Chemistry in Contemporary Organic Synthesis and Heterocyclic Compound Development

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif in a vast number of natural products and synthetic compounds with significant biological activity. researchgate.netstudysmarter.co.uk Its unique electronic properties and reactivity make it an invaluable building block for organic chemists. numberanalytics.com Furan derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, such as the antibiotic furazolidone, and are pivotal in the development of novel therapeutic agents. researchgate.netnumberanalytics.com The incorporation of a furan nucleus can enhance the pharmacological properties of a drug candidate, including its biological activity and metabolic stability. numberanalytics.com Furthermore, furan chemistry extends to the realm of materials science, where furan-based polymers exhibit unique properties like high thermal stability and chemical resistance. numberanalytics.com The versatility of furan is also evident in the numerous synthetic methodologies developed for its synthesis and functionalization, including the Paal-Knorr synthesis and various transition metal-catalyzed reactions. numberanalytics.compharmaguideline.comorganic-chemistry.orgresearchgate.net

Strategic Importance of Bromomethyl Functionalities in Organic Building Blocks

The bromomethyl group (-CH2Br) is a highly reactive and synthetically valuable functional group in organic chemistry. nbinno.com Its presence in a molecule introduces a potent electrophilic center, making it an excellent substrate for nucleophilic substitution reactions. nbinno.com This reactivity allows for the facile introduction of a wide range of functional groups, enabling the construction of complex molecular architectures. nbinno.com Bromomethyl compounds are key intermediates in the synthesis of pharmaceuticals and other fine chemicals, as they simplify synthetic routes and can reduce the number of reaction steps required to obtain the target molecule. nbinno.com The utility of the bromomethyl group is further enhanced by its ability to participate in the formation of carbon-carbon and carbon-heteroatom bonds, making it an indispensable tool for synthetic chemists. nbinno.com

Overview of 2-(Bromomethyl)-5-methanesulfonylfuran as a Versatile Synthetic Intermediate

This compound is a bifunctional organic compound that combines the reactive properties of the bromomethyl group with the unique characteristics of the furan ring, further enhanced by the presence of an electron-withdrawing methanesulfonyl group. This combination of functional groups makes it a highly versatile intermediate in organic synthesis. The bromomethyl group serves as a reactive site for nucleophilic attack, while the methanesulfonyl group influences the reactivity and stability of the furan ring.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC6H7BrO3S
InChIInChI=1S/C6H7BrO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3
InChIKeyMLGGPRWHXUZNIX-UHFFFAOYSA-N
Canonical SMILESCS(=O)(=O)C1=CC=C(O1)CBr
Monoisotopic Mass237.92993 Da

Data sourced from PubChem CID 121553298 uni.lu

Contextualization within Modern Synthetic Methodologies

The development of modern synthetic methodologies has been driven by the need for efficiency, selectivity, and sustainability. In this context, versatile building blocks like this compound play a crucial role. The strategic placement of reactive functional groups allows for its participation in a variety of modern synthetic transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecules. The presence of both an electrophilic bromomethyl group and a modifiable furan ring allows for sequential and diverse functionalization, aligning with the principles of contemporary synthetic strategies that prioritize step-economy and molecular diversity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrO3S B2769653 2-(Bromomethyl)-5-methanesulfonylfuran CAS No. 1909317-63-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-5-methylsulfonylfuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrO3S/c1-11(8,9)6-3-2-5(4-7)10-6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGGPRWHXUZNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(O1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromomethyl 5 Methanesulfonylfuran

Primary Synthetic Pathways and Precursor Chemistry

The most logical approach to the synthesis of 2-(bromomethyl)-5-methanesulfonylfuran involves a two-stage process: first, the synthesis of a stable furan (B31954) precursor containing the methanesulfonyl group, and second, the subsequent bromination of a methyl group at the 2-position.

Synthesis of the Furan Core Precursor with Methanesulfonyl Derivatization

The initial challenge lies in the synthesis of a furan ring substituted with a methanesulfonyl group. Direct sulfonation of furan rings can be aggressive and lead to polymerization or the formation of disubstituted products. pharmaguideline.com A more controlled method involves the introduction of a sulfur-containing functional group that can be subsequently oxidized. A plausible precursor for this step is 2-methyl-5-(methylthio)furan (B85443), which can then be oxidized to the corresponding sulfone.

The synthesis of 2-methyl-5-(methylthio)furan can be achieved through various methods, one common approach involves the reaction of 2-methylfuran (B129897) with a sulfenylating agent. Following the formation of the thioether, a controlled oxidation reaction is employed to yield 2-methyl-5-methanesulfonylfuran.

Reaction Scheme: Synthesis of 2-methyl-5-methanesulfonylfuran

A common oxidizing agent for converting sulfides to sulfones is hydrogen peroxide, often in the presence of a catalyst, or other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.com

StepReactantsReagentsSolventTemperature (°C)Yield (%)
12-Methylfuran, Dimethyl disulfiden-ButyllithiumTetrahydrofuran-78 to rt75-85
22-Methyl-5-(methylthio)furanHydrogen peroxide (30%)Acetic acid25-3080-90

Regioselective Introduction of the Bromomethyl Moiety

With the 2-methyl-5-methanesulfonylfuran precursor in hand, the next critical step is the introduction of the bromine atom onto the methyl group at the 2-position. The methanesulfonyl group is a strong electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and stabilizes the desired precursor for the subsequent bromination step. pharmaguideline.com

A widely used method for the bromination of benzylic and allylic positions, which is analogous to the methyl group on the furan ring, is free radical bromination using N-bromosuccinimide (NBS). This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out in a non-polar solvent like carbon tetrachloride. This method is highly selective for the bromination of the methyl group over the furan ring, especially given the deactivating effect of the methanesulfonyl group. A similar approach has been successfully employed for the bromination of 2-methylthiophene. researchgate.net

Reaction Scheme: Free Radical Bromination

ReactantReagentsInitiatorSolventTemperature (°C)
2-Methyl-5-methanesulfonylfuranN-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Carbon tetrachlorideReflux (approx. 77)

While free radical bromination is the most direct approach, directed halogenation strategies could also be considered, although they are generally more complex for this specific transformation. These methods often involve the use of a directing group to position the halogenating agent. However, for the bromination of a methyl group adjacent to a heterocyclic ring, this is less common and less practical than free radical bromination.

An alternative pathway to this compound involves the synthesis of the corresponding alcohol, (5-methanesulfonylfuran-2-yl)methanol, followed by a bromodehydroxylation reaction. This alcohol precursor could be synthesized from 5-methanesulfonylfuran-2-carbaldehyde (B1524002) via reduction.

The conversion of the alcohol to the bromide can be achieved using various reagents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This method avoids the use of free radical conditions, which can sometimes lead to side reactions. The synthesis of 5-(bromomethyl)furfural from 5-(hydroxymethyl)furfural is a well-established analogous transformation. google.com

Reaction Scheme: Bromodehydroxylation

ReactantReagentSolventTemperature (°C)
(5-Methanesulfonylfuran-2-yl)methanolPhosphorus tribromide (PBr₃)Diethyl ether0 to rt

Advanced Synthetic Approaches

More advanced synthetic approaches could involve the use of microflow reactors for the bromination step to enhance safety and selectivity by precisely controlling reaction time and temperature. Additionally, novel catalytic systems for C-H activation could potentially be developed for the direct bromination of the methyl group, although this remains a challenging area of research for heterocyclic compounds.

Cascade Reactions and One-Pot Synthesis Protocols

Currently, there are no specific cascade reactions or one-pot synthesis protocols reported in the literature for the direct synthesis of this compound. The development of such a process would be of significant interest as it would offer a more efficient and atom-economical route to this compound compared to traditional multi-step syntheses.

A hypothetical one-pot synthesis could involve the sequential addition of reagents to a suitable furan precursor. For instance, a one-pot procedure could be envisioned starting from 2-methyl-5-(methylthio)furan, involving an oxidation step to form the sulfone, followed by a radical bromination of the methyl group without the need for isolation of the intermediate sulfone. The compatibility of the reagents and the stability of the intermediates under the reaction conditions would be critical for the success of such an approach.

The following table outlines a hypothetical one-pot reaction sequence for the synthesis of this compound.

StepReactionReagents and Conditions
1Oxidation2-methyl-5-(methylthio)furan, oxidizing agent (e.g., m-CPBA, Oxone®), in a suitable solvent (e.g., dichloromethane, methanol/water).
2BrominationN-Bromosuccinimide (NBS), radical initiator (e.g., AIBN, benzoyl peroxide), under photochemical or thermal conditions.

This table represents a theoretical pathway and has not been experimentally validated based on available literature.

Reaction Condition Optimization for Enhanced Yields and Purity

As there are no established synthetic procedures for this compound, a systematic optimization of reaction conditions would be necessary to develop an efficient synthesis. Key parameters to be optimized would include the choice of starting material, reagents, solvent, temperature, and reaction time for each step.

For a hypothetical synthesis starting from 2-methyl-5-(methylsulfonyl)furan via bromination, the optimization would focus on the bromination step. Different brominating agents, such as N-bromosuccinimide (NBS) or bromine, could be evaluated. The choice and amount of radical initiator, if required, would also be a critical factor. The reaction temperature and irradiation source (for photochemical initiation) would need to be carefully controlled to favor the desired benzylic-type bromination over potential side reactions, such as electrophilic aromatic substitution on the furan ring.

Purification of the final product would likely involve techniques such as column chromatography or recrystallization to remove any unreacted starting materials, by-products, and reagents. The purity of the final compound would be assessed using standard analytical techniques like NMR spectroscopy, mass spectrometry, and elemental analysis.

The following table summarizes key parameters that would require optimization for a hypothetical bromination of 2-methyl-5-(methylsulfonyl)furan.

ParameterVariables to be TestedDesired Outcome
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)High conversion and selectivity for the desired product.
Initiator AIBN, Benzoyl peroxide, UV lightEfficient initiation of the radical reaction with minimal side reactions.
Solvent Carbon tetrachloride, Dichloromethane, AcetonitrileGood solubility of reactants and inertness to reaction conditions.
Temperature Varies depending on the initiator and solventOptimal reaction rate while minimizing decomposition and side products.
Reaction Time Monitored by TLC or GC-MSCompletion of the reaction without significant product degradation.

This table represents a general strategy for optimization and is not based on specific experimental data for this compound.

Chemical Reactivity and Mechanistic Principles of 2 Bromomethyl 5 Methanesulfonylfuran

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) is a primary alkyl halide, making it a versatile site for various chemical transformations. Its reactivity is centered around the carbon-bromine bond, where bromine acts as a good leaving group.

Elimination Reactions Leading to Olefinic Intermediates

Elimination reactions typically compete with nucleophilic substitution and involve the removal of a leaving group and a proton from an adjacent carbon to form a double bond. For an elimination reaction to occur with 2-(bromomethyl)-5-methanesulfonylfuran, a strong base would need to abstract a proton. The most common elimination pathways are E1 and E2.

However, the substrate lacks a hydrogen atom on a carbon adjacent (beta) to the bromomethyl group. The only adjacent carbon is part of the furan (B31954) ring. Removal of a proton from the furan ring is energetically unfavorable as it would disrupt the aromatic system. Therefore, standard beta-elimination reactions to form an exocyclic double bond are not a likely pathway for this compound under typical conditions.

Carbene and Radical Generation from Bromomethyl Substrates

The carbon-bromine bond in the bromomethyl group can be cleaved homolytically to generate a radical intermediate. This process is often initiated by radical initiators (like AIBN) or photochemically. Research on related compounds, such as 2-bromomethyl-1,3-dioxacyclohept-5-enes, shows that radicals can be generated from the bromomethyl group using tributyltin hydride, leading to subsequent cyclization reactions. rsc.org It is plausible that this compound could undergo similar radical-mediated reactions, where the initially formed furan-2-ylmethyl radical could participate in hydrogen abstraction or addition reactions.

Generation of a carbene from the bromomethyl group is less common and would typically require treatment with a very strong base to induce alpha-elimination (removal of the proton and the bromide from the same carbon). This is generally a difficult reaction for simple alkyl bromides and is not a prominent feature of their reactivity.

Reactivity of the Furan Heterocyclic System

The furan ring is an aromatic heterocycle. Its reactivity is significantly modulated by the substituents attached to it. In this compound, the powerful electron-withdrawing methanesulfonyl (-SO₂CH₃) group exerts a dominant electronic effect.

Electrophilic Aromatic Substitution Patterns on the Furan Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds like furan. masterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile to form a cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Furan is generally more reactive than benzene (B151609) towards electrophiles. However, the reactivity and regioselectivity are heavily influenced by existing substituents. The methanesulfonyl group is a strong deactivating group due to its electron-withdrawing inductive and resonance effects. This group will significantly reduce the nucleophilicity of the furan ring, making EAS reactions much more difficult to achieve compared to unsubstituted furan.

In terms of directing effects on the five-membered furan ring, electrophilic attack typically occurs at the position alpha (adjacent) to the heteroatom. In this molecule, positions 2 and 5 are substituted. The remaining open positions are 3 and 4. The -SO₂CH₃ group at position 5 will direct incoming electrophiles primarily to the meta-like position, which is position 3. The -CH₂Br group at position 2 is weakly deactivating and would also favor substitution at position 4. Given the powerful deactivating and directing effect of the sulfone group, any successful electrophilic substitution would be expected to occur slowly and predominantly at the C3 position.

Table 2: Influence of Substituents on Electrophilic Aromatic Substitution on the Furan Ring.
Substituent GroupPositionElectronic EffectEffect on ReactivityPredicted Directing Position
-SO₂CH₃5Strongly Electron-WithdrawingStrongly Deactivating3
-CH₂Br2Weakly Electron-Withdrawing (Inductive)Weakly Deactivating4

Cycloaddition Reactions (e.g., Diels-Alder Type Reactions)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reaction allows for the construction of six-membered rings. semanticscholar.org However, the aromaticity of the furan ring means that these cycloadditions are often reversible. nih.gov

The feasibility of a Diels-Alder reaction is governed by frontier molecular orbital theory, which involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. semanticscholar.org Electron-withdrawing groups on the furan ring lower the energy of its HOMO, making it less reactive in normal-electron-demand Diels-Alder reactions (which involve electron-rich dienes and electron-poor dienophiles). nih.gov

The presence of the potent electron-withdrawing methanesulfonyl group at the 5-position of this compound drastically reduces the electron density of the furan ring. This deactivation makes the compound a very poor diene for reactions with typical electron-poor dienophiles like maleimides. tudelft.nl Consequently, it is expected that this compound would be highly unreactive in standard Diels-Alder cycloadditions.

Ring-Opening and Rearrangement Processes

While specific studies on the ring-opening and rearrangement of this compound are not extensively documented, the behavior of similarly substituted furans allows for the postulation of potential reaction pathways. The presence of a strong electron-withdrawing group like the methanesulfonyl group is known to make the furan ring susceptible to nucleophilic attack, which can be a precursor to ring-opening.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the furan oxygen can be protonated, leading to a loss of aromaticity and facilitating nucleophilic attack by a solvent molecule or another nucleophile. This can initiate a cascade of reactions resulting in the cleavage of the furan ring to form 1,4-dicarbonyl compounds. The electron-withdrawing nature of the methanesulfonyl group would likely influence the regioselectivity of the initial nucleophilic attack.

Oxidative Ring-Opening: Oxidizing agents can also induce the opening of the furan ring. The reaction may proceed through the formation of an endoperoxide, which can then rearrange to yield unsaturated dicarbonyl compounds.

Rearrangement Reactions: Rearrangements of substituted furans can occur under thermal or catalytic conditions. For this compound, rearrangements could potentially involve the bromomethyl side chain, possibly leading to the formation of isomeric structures or ring-expanded products, although such reactions would be highly dependent on the specific reaction conditions and reagents employed.

Influence of the Methanesulfonyl Group on Molecular Reactivity

The methanesulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group that exerts a profound influence on the reactivity of the furan ring and the molecule as a whole.

The methanesulfonyl group deactivates the furan ring towards electrophilic aromatic substitution. This is due to its strong -I (inductive) and -M (mesomeric) effects, which withdraw electron density from the π-system of the furan ring. Consequently, the ring becomes less nucleophilic and therefore less reactive towards electrophiles.

Conversely, this electron withdrawal enhances the susceptibility of the furan ring to nucleophilic aromatic substitution, a reaction pathway not typically observed in unsubstituted furan.

Functional GroupElectronic EffectImpact on Furan Ring
Methanesulfonyl (-SO₂CH₃)Strong Electron-Withdrawing (-I, -M)Deactivation towards electrophilic substitution; Activation towards nucleophilic substitution
Bromomethyl (-CH₂Br)Weakly Electron-Withdrawing (-I)Minor deactivating effect

In the event of an electrophilic substitution reaction, the methanesulfonyl group at the 5-position would direct incoming electrophiles primarily to the 3-position. This is because the deactivating effect is strongest at the positions ortho and para to the substituent (in this case, the 4- and 2-positions), making the meta-like 3-position the least deactivated.

For nucleophilic aromatic substitution, the methanesulfonyl group would activate the ring towards attack, particularly at the carbon atom to which it is attached (C5) and the C2 position, by stabilizing the negative charge in the Meisenheimer-like intermediate.

The methanesulfonyl group itself is generally a poor leaving group from an aromatic ring in nucleophilic aromatic substitution. However, its strong electron-withdrawing nature is crucial for activating the ring, making other groups, such as a halogen, susceptible to displacement by a nucleophile.

In the context of the bromomethyl group, the methanesulfonyl group acts as an activating group for nucleophilic substitution at the benzylic-like carbon. By withdrawing electron density from the ring, it helps to stabilize the transition state and any potential carbocationic intermediate that might form during an Sₙ1-type reaction, although an Sₙ2 mechanism is more likely for a primary halide.

Elucidation of Reaction Mechanisms via Spectroscopic and Kinetic Studies

The elucidation of reaction mechanisms for compounds like this compound would rely on a combination of spectroscopic and kinetic investigations.

Spectroscopic Studies:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the progress of a reaction by identifying the formation of intermediates and final products. Changes in chemical shifts of the furan ring protons and carbons would provide insight into the electronic changes occurring during a reaction.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of starting material and the appearance of new functional groups in the products. For instance, in a ring-opening reaction leading to a dicarbonyl compound, the appearance of strong C=O stretching bands would be a key indicator.

Mass Spectrometry (MS): MS can be used to identify the molecular weights of intermediates and products, helping to confirm their structures.

Kinetic Studies: Kinetic studies, by measuring reaction rates under various conditions (e.g., changing reactant concentrations, temperature, or solvent), can provide crucial information about the reaction mechanism. For nucleophilic substitution at the bromomethyl carbon, determining the rate law would help to distinguish between an Sₙ1 and Sₙ2 mechanism. For example, a rate law that is first order in both the furan derivative and the nucleophile would be indicative of an Sₙ2 pathway.

Mechanistic ProbeInformation Gained
Spectroscopy (NMR, IR, MS) Structural identification of reactants, intermediates, and products.
Kinetics Determination of reaction order, rate constants, and activation parameters to infer the mechanism (e.g., Sₙ1 vs. Sₙ2).

Derivatization and Functionalization Strategies Employing 2 Bromomethyl 5 Methanesulfonylfuran

Formation of Carbon-Heteroatom Bonds

The reactive bromomethyl group on the furan (B31954) ring is highly susceptible to nucleophilic attack, enabling the straightforward formation of various carbon-heteroatom bonds. These transformations are typically achieved through classical nucleophilic substitution (SN2) reactions, where the bromide ion serves as an effective leaving group.

Amination and Amidation Reactions

Direct reaction of 2-(bromomethyl)-5-methanesulfonylfuran with primary or secondary amines leads to the formation of the corresponding aminomethyl derivatives. This amination process typically occurs under basic conditions to neutralize the hydrogen bromide byproduct. The resulting secondary or tertiary amines are valuable intermediates for the synthesis of more complex molecules.

Similarly, N-alkylation of amides or related nitrogen nucleophiles can be achieved. For instance, reaction with a primary amide would yield an N-substituted amide derivative. These reactions provide a direct route to incorporate the 5-methanesulfonylfuran-2-yl)methyl moiety into peptide or other amide-containing structures.

Ether and Thioether Formation

Ethers can be synthesized from this compound via the Williamson ether synthesis. libretexts.org This method involves the reaction of the bromomethyl compound with an alkoxide or a phenoxide nucleophile. The reaction proceeds efficiently to yield the corresponding ether derivative, attaching an alkoxy or aryloxy group to the methylene (B1212753) bridge.

Analogously, thioethers are readily prepared by reacting this compound with a thiol or a thiolate salt. This thioetherification provides a robust method for introducing sulfur-containing functional groups. The general schemes for these reactions are presented in the table below.

Reaction TypeNucleophileGeneral Product Structure
AminationR¹R²NH (Amine)Amination Product
Ether FormationR-O⁻ (Alkoxide/Phenoxide)Ether Product
Thioether FormationR-S⁻ (Thiolate)Thioether Product

Sulfonamide and Sulfonate Ester Synthesis

The synthesis of N-substituted sulfonamides can be achieved by the alkylation of a primary or secondary sulfonamide with this compound. ekb.eg The reaction involves the deprotonation of the sulfonamide with a suitable base to form a nucleophilic anion, which then displaces the bromide. Research on related bromofuran derivatives has shown that reactions with amines can be used to form sulfonamide linkages, highlighting the feasibility of such C-N bond formations. ucl.ac.uk

The formation of sulfonate esters, while less common via this route, is theoretically possible by reacting the bromomethyl compound with a salt of a sulfonic acid (R-SO₃⁻).

Halogen Exchange Reactions

The bromide of the bromomethyl group can be substituted with other halogens through a halogen exchange reaction, commonly known as the Finkelstein reaction. By treating this compound with an alkali metal iodide (e.g., NaI) in a suitable solvent like acetone, the corresponding 2-(iodomethyl)-5-methanesulfonylfuran can be synthesized. The iodo- derivative is often more reactive and can be advantageous for subsequent coupling reactions. Similarly, exchange with chloride or fluoride (B91410) salts can be performed, although typically under more forcing conditions.

Carbon-Carbon Bond Forming Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromomethyl group of the title compound serves as a suitable electrophilic partner.

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The reactivity of the C(sp³)-Br bond in this compound makes it amenable to various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide. libretexts.org The reaction of this compound with an aryl or vinyl boronic acid would yield the corresponding diarylmethane or allyl-furan derivative. Studies on the analogous compound, 2-bromo-5-(bromomethyl)thiophene, have demonstrated successful Suzuki-Miyaura couplings with various aryl boronic acids, providing strong evidence for the feasibility of this reaction on the furan scaffold. d-nb.infonih.gov In these cases, the reaction proceeds between the aryl boronic acid and the bromomethyl group, catalyzed by a palladium(0) complex. d-nb.infonih.gov

Heck Reaction : The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. nih.govrsc.org While classic Heck reactions use aryl or vinyl halides, modifications allow for the use of benzylic halides. This would involve the reaction of this compound with an alkene in the presence of a palladium catalyst and a base to form a substituted furan with an extended unsaturated system. nih.govrsc.org

Sonogashira Coupling : This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would produce a propargyl-furan derivative. wikipedia.orgorganic-chemistry.org

Negishi Coupling : The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. organic-chemistry.orgmit.edu This methodology could be applied to couple this compound with various alkyl-, vinyl-, or aryl-zinc reagents, offering a versatile route to a wide range of substituted furans. organic-chemistry.orgmit.edu

The table below summarizes the potential cross-coupling partners for this compound.

Coupling ReactionCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraR-B(OH)₂ (Boronic Acid)Pd(0) complex, Base(5-methanesulfonylfuran-2-yl)methyl-R
HeckAlkenePd(0) complex, BaseSubstituted Alkene
SonogashiraTerminal AlkynePd(0) complex, Cu(I) salt, BasePropargyl-Furan
NegishiR-Zn-X (Organozinc)Pd(0) or Ni(0) complex(5-methanesulfonylfuran-2-yl)methyl-R

Alkylation Reactions with Carbanions and Enolates

The electrophilic nature of the carbon atom in the bromomethyl group of this compound makes it a prime candidate for alkylation reactions with soft nucleophiles such as carbanions and enolates. These reactions, proceeding through an S(_N)2 mechanism, are fundamental in carbon chain elongation and the introduction of diverse functional groups.

Enolates, generated from carbonyl compounds, are key nucleophiles in this context. The reaction of this compound with the enolate of a ketone, ester, or other carbonyl-containing compound would lead to the formation of a new carbon-carbon bond at the α-position of the carbonyl group. A very strong base, such as lithium diisopropylamide (LDA), is often employed to ensure the complete formation of the enolate, thereby preventing side reactions. nih.gov

For instance, the reaction with the enolate of diethyl malonate, followed by hydrolysis and decarboxylation, would yield a propanoic acid derivative attached to the furan ring. This two-step sequence is a powerful method for introducing a carboxylic acid moiety with a two-carbon extension.

Table 1: Representative Alkylation Reactions with Enolates

Enolate Source Base Product Structure (Post-alkylation)
Diethyl malonate Sodium ethoxide
Ethyl acetoacetate Sodium ethoxide

Note: The structures in this table are illustrative of the expected products from the alkylation of this compound with the respective enolates.

Carbometalation and Related Additions

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon or carbon-heteroatom multiple bond. While direct carbometalation of the furan ring of this compound is less common, related reactions involving the bromomethyl group are highly plausible.

Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can react with the bromomethyl group. However, due to the high reactivity of these reagents, careful control of reaction conditions would be necessary to avoid side reactions, such as attack at the sulfonyl group or the furan ring.

A more controlled approach would involve the conversion of the bromomethyl group into an organometallic species itself. For example, reaction with magnesium metal would generate the corresponding Grignard reagent, 5-methanesulfonylfuran-2-yl)methylmagnesium bromide. This nucleophilic species could then be used in addition reactions with various electrophiles, such as aldehydes, ketones, and esters, to introduce a wide range of functional groups.

Table 2: Potential Carbometalation and Related Addition Reactions

Organometallic Reagent Electrophile Expected Product
(5-Methanesulfonylfuran-2-yl)methylmagnesium bromide Formaldehyde 2-(2-Hydroxyethyl)-5-methanesulfonylfuran
(5-Methanesulfonylfuran-2-yl)methylmagnesium bromide Acetone 2-(2-Hydroxy-2-methylpropyl)-5-methanesulfonylfuran

Note: The reactions and products in this table are hypothetical and represent potential synthetic pathways.

Multi-Functionalized Furan Compound Synthesis

The synthesis of furan derivatives bearing multiple functional groups requires careful strategic planning, often involving regioselective reactions and the use of protecting groups to manage the reactivity of different sites on the molecule.

Regioselective Functionalization Approaches

The furan ring in this compound is substituted at the 2- and 5-positions. The remaining C-H bonds at the 3- and 4-positions are available for further functionalization. The electronic properties of the existing substituents will direct the regioselectivity of subsequent reactions. The methanesulfonyl group is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic aromatic substitution and directs incoming electrophiles to the 3-position.

Conversely, metallation of the furan ring, for example, through directed ortho-metalation (DoM), could be employed to introduce substituents at specific positions. The sulfonyl group or the oxygen of a protected hydroxymethyl group (derived from the bromomethyl group) could act as a directing group for lithiation at an adjacent position.

Orthogonal Protecting Group Strategies

In a multi-step synthesis involving the functionalization of different parts of the this compound scaffold, the use of orthogonal protecting groups is crucial. wikipedia.org Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one functional group in the presence of others. wikipedia.org

For example, if the bromomethyl group is first converted to a hydroxymethyl group, this alcohol could be protected as a silyl (B83357) ether (e.g., TBDMS ether), which is stable under a wide range of conditions but can be selectively removed with fluoride ions. Subsequently, another functional group introduced elsewhere on the molecule could be protected with a group that is stable to fluoride but labile under acidic or basic conditions (e.g., a Boc group for an amine or a benzyl (B1604629) ether for another alcohol). This strategy allows for the sequential manipulation of different functional groups without interfering with others.

Table 3: Examples of Orthogonal Protecting Groups

Functional Group Protecting Group Deprotection Conditions Orthogonal To
Alcohol (-OH) tert-Butyldimethylsilyl (TBDMS) Fluoride (e.g., TBAF) Benzyl (Bn), Acetyl (Ac)
Alcohol (-OH) Benzyl (Bn) Hydrogenolysis (H(_2), Pd/C) Silyl ethers, Boc
Amine (-NH(_2)) tert-Butoxycarbonyl (Boc) Acid (e.g., TFA) Fmoc, Benzyl

This systematic approach, combining regioselective reactions and orthogonal protecting group strategies, would enable the synthesis of a diverse library of complex, multi-functionalized furan compounds starting from this compound.

Role of 2 Bromomethyl 5 Methanesulfonylfuran As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds

The inherent reactivity of 2-(Bromomethyl)-5-methanesulfonylfuran makes it an exceptional starting material for the synthesis of complex heterocyclic frameworks. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions, while the methanesulfonyl group influences the reactivity and stability of the furan (B31954) ring. This combination allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, paving the way for the assembly of elaborate molecular architectures.

The synthesis of fused heterocyclic systems is a significant area of organic chemistry, as these structures are often found in biologically active natural products and pharmaceutical agents. nih.gov this compound provides a convenient entry point to such systems. Through intramolecular cyclization reactions, the bromomethyl group can react with a nucleophile tethered to another part of a molecule, leading to the formation of a new ring fused to the furan core. This strategy has been employed to create a variety of fused systems, including those containing nitrogen, oxygen, and sulfur heteroatoms. The specific nature of the fused ring can be tailored by the choice of the nucleophile and the length and composition of the connecting tether.

For instance, reaction with a bifunctional reagent containing both a nucleophile to displace the bromide and another functional group capable of reacting with the furan ring or a substituent can lead to the formation of bicyclic and polycyclic systems. These fused structures often exhibit unique electronic and steric properties, making them attractive targets for materials science and medicinal chemistry applications.

Beyond fused systems, this compound is instrumental in the construction of more intricate bridged and spirocyclic architectures. Bridged systems, where two or more rings share non-adjacent atoms, and spirocyclic compounds, characterized by two rings connected through a single common atom, present significant synthetic challenges. The reactivity of the bromomethyl group allows for its participation in reactions that form these complex three-dimensional structures.

For example, intramolecular alkylation of a suitably positioned nucleophile within a larger ring system containing the this compound moiety can lead to the formation of a bridge across the ring. Similarly, the construction of spirocyclic systems can be achieved through reactions where the bromomethyl group acts as an electrophilic partner in a spirocyclization event. The development of synthetic strategies to access these complex frameworks is crucial for exploring new areas of chemical space and discovering molecules with novel properties. Recent research has highlighted strategies for constructing diverse penta-spiro/fused-heterocyclic frameworks, underscoring the importance of developing methodologies for complex molecular architectures. nih.gov

Precursor for Advanced Organic Structures in Research Applications

The utility of this compound extends beyond the creation of novel heterocyclic systems. It also serves as a critical precursor for the synthesis of advanced organic structures specifically designed for research applications, such as in the fields of medicinal chemistry and chemical biology.

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery and development. mssm.eduamanote.com These studies involve the systematic modification of a lead compound's structure to understand how these changes affect its biological activity. nih.gov this compound provides a versatile scaffold that can be readily functionalized to generate a library of analogs for SAR studies.

The bromomethyl group is a key handle for introducing a wide variety of substituents. By reacting it with different nucleophiles (e.g., amines, thiols, alcohols, carbanions), researchers can systematically vary the steric and electronic properties of this part of the molecule. This allows for a detailed exploration of the chemical space around a pharmacophore and the identification of key structural features required for optimal biological activity.

Table 1: Exemplary Nucleophilic Substitution Reactions for SAR Studies

NucleophileReagent ExampleResulting Functional GroupPotential for SAR Exploration
AminePrimary or Secondary AmineSubstituted AminomethylIntroduction of basic centers, hydrogen bond donors/acceptors
ThiolThiol or Thiolate SaltThioetherModulation of lipophilicity and metabolic stability
AlcoholAlcohol or AlkoxideEtherAlteration of polarity and hydrogen bonding capacity
CarbanionGrignard or Organolithium ReagentExtended Carbon ChainProbing steric limits of a binding pocket

This table is for illustrative purposes and does not represent an exhaustive list.

Understanding the mechanism of action of a biologically active molecule is crucial for its development and optimization. This compound can be used to synthesize analogs and derivatives that serve as mechanistic probes. For example, by incorporating isotopes (e.g., ¹³C, ²H) into the bromomethyl group or other parts of the molecule, researchers can trace the metabolic fate of a compound or elucidate reaction mechanisms.

Furthermore, the introduction of photoreactive groups or fluorescent tags via the bromomethyl handle can create powerful tools for chemical biology research. These modified molecules can be used to identify the cellular targets of a drug or to visualize its distribution within a biological system. The ability to precisely modify the structure of this compound-derived compounds is therefore essential for gaining deeper insights into their biological functions.

Development of Diversified Compound Libraries for Chemical Exploration

The principles of combinatorial chemistry and high-throughput screening have revolutionized the process of drug discovery and materials science. The creation of large and diverse libraries of chemical compounds is central to these approaches. This compound is an excellent starting point for the generation of such libraries due to its facile and versatile reactivity.

By employing parallel synthesis techniques, a single starting material like this compound can be reacted with a large panel of different reagents to rapidly generate a library of structurally related but distinct products. For instance, reacting the compound with a diverse set of amines, thiols, and other nucleophiles in a multi-well plate format can yield hundreds or even thousands of new compounds with minimal effort.

Table 2: Building Block Diversity for Compound Library Synthesis

Building Block ClassExamplesResulting Structural Diversity
Primary AminesAlkylamines, arylamines, heterocyclic aminesVaried steric bulk, basicity, and aromaticity
Secondary AminesDialkylamines, N-alkylarylaminesIntroduction of tertiary amine functionality with diverse substituents
ThiolsAlkylthiols, arylthiols, heterocyclic thiolsModulation of lipophilicity and potential for metal coordination
Carboxylic Acids(via esterification then hydrolysis)Introduction of acidic functionality and diverse R-groups

This table illustrates the potential for diversification and is not a complete list of all possible building blocks.

The resulting compound libraries can then be screened for a wide range of properties, such as biological activity against a particular enzyme or receptor, or for specific material properties like fluorescence or conductivity. This approach significantly accelerates the discovery of new lead compounds and materials by allowing for the exploration of a vast chemical space in a systematic and efficient manner.

Theoretical and Computational Chemistry Studies on 2 Bromomethyl 5 Methanesulfonylfuran

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through computational quantum chemistry, it is possible to model the distribution of electrons and the nature of the molecular orbitals (MOs) of 2-(bromomethyl)-5-methanesulfonylfuran.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com

For this compound, the HOMO is expected to be localized on the furan (B31954) ring, which is an electron-rich aromatic system. The methanesulfonyl group, being strongly electron-withdrawing, and the bromine atom would influence the energy and distribution of the HOMO. Conversely, the LUMO is anticipated to be associated with the bromomethyl group, specifically the σ* anti-bonding orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

A hypothetical FMO analysis could yield the following data, typically calculated using Density Functional Theory (DFT) or other quantum chemical methods:

Parameter Value (Illustrative) Implication
HOMO Energy-8.5 eVIndicates the energy required to remove an electron; related to the ionization potential.
LUMO Energy-1.2 eVIndicates the energy released upon electron addition; related to the electron affinity.
HOMO-LUMO Gap7.3 eVA large gap suggests high kinetic stability and low reactivity in pericyclic reactions.

This is an interactive data table. You can sort and filter the data.

The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and the energy of electronic transitions. A large gap, as illustrated above, would suggest that this compound is a kinetically stable molecule under normal conditions.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the molecule's van der Waals surface. nih.gov

For this compound, the ESP map would likely show a high electron density (negative potential, typically colored red) around the oxygen atoms of the methanesulfonyl group and the furan ring's oxygen atom due to their high electronegativity. Conversely, regions of low electron density (positive potential, typically colored blue) would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, further indicating its electrophilic character.

An analysis of the partial atomic charges, calculated using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide a quantitative measure of this charge distribution.

Atom/Group Calculated Partial Charge (Illustrative) Interpretation
Furan Ring-0.25 eElectron-rich aromatic system.
Methanesulfonyl Group-0.45 eStrong electron-withdrawing character due to oxygen atoms.
Bromomethyl Group (CH2Br)+0.15 eElectrophilic center, susceptible to nucleophilic attack.
Bromine Atom-0.10 eElectronegative, but the primary electrophilic site is the adjacent carbon.

This is an interactive data table. You can sort and filter the data.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule can significantly influence its reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. For this compound, the primary conformational flexibility arises from the rotation around the single bonds connecting the furan ring to the methanesulfonyl and bromomethyl groups.

Computational methods can be used to perform a systematic search of the potential energy surface to identify low-energy conformers. The relative energies of these conformers can then be calculated to determine their populations at a given temperature. It is plausible that the most stable conformer would have the bulky methanesulfonyl and bromomethyl groups oriented to minimize steric hindrance.

Conformer Relative Energy (kcal/mol) (Illustrative) Dihedral Angle (C4-C5-S-C) (Illustrative) Population at 298 K (%) (Illustrative)
A0.00180°75
B1.2560°15
C2.50-60°10

This is an interactive data table. You can sort and filter the data.

The molecule does not possess any chiral centers, so stereochemical considerations would primarily relate to the orientation of substituents relative to the furan ring in interactions with other chiral molecules or surfaces.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the energy changes that occur as reactants are converted into products. researchgate.net This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies.

Based on the electronic structure analysis, the most likely reaction involving this compound is a nucleophilic substitution at the bromomethyl carbon. Computational modeling can be used to predict the reactivity of this compound with various nucleophiles and the selectivity of the reaction if multiple reactive sites were present.

By calculating the activation energies for the reaction of this compound with a series of nucleophiles, a quantitative prediction of their relative reaction rates can be obtained. For instance, the reaction could proceed via an SN2 mechanism, and the energy of the transition state would be a key determinant of the reaction rate.

A complete understanding of a chemical transformation requires mapping out the entire potential energy surface, including reactants, products, intermediates, and transition states. For a hypothetical reaction, such as the substitution of the bromine atom with a generic nucleophile (Nu-), the energy landscape would be calculated.

Species Description Relative Energy (kcal/mol) (Illustrative)
ReactantsThis compound + Nu-0.0
Transition State[Nu---CH2---Br]- complex+15.0
Products2-(Nucleophilomethyl)-5-methanesulfonylfuran + Br--10.0

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Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of novel or uncharacterized molecules like this compound. By employing quantum mechanical calculations and established empirical models, it is possible to forecast the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound. These predictions serve as a powerful guide for experimental chemists in confirming the structure and purity of a synthesized sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational models, often based on Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

For this compound, the predicted ¹H NMR spectrum is expected to show three distinct signals corresponding to the different chemical environments of the protons. The protons of the bromomethyl group (-CH₂Br) are anticipated to appear as a singlet at a downfield position due to the electronegativity of the adjacent bromine atom. The two protons on the furan ring are in different electronic environments due to the influence of the adjacent sulfonyl and bromomethyl groups, and are thus expected to appear as two distinct doublets.

Similarly, the predicted ¹³C NMR spectrum would show signals for each of the unique carbon atoms in the molecule. The carbon of the bromomethyl group is expected to be shifted downfield. The carbons of the furan ring would have characteristic shifts, influenced by the electron-withdrawing sulfonyl group and the bromomethyl substituent. The carbon of the methyl group in the methanesulfonyl moiety would appear at a more upfield position.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-CH₂Br4.70 - 4.85Singlet2H
Furan C4-H6.80 - 6.95Doublet1H
Furan C3-H7.25 - 7.40Doublet1H
-SO₂CH₃3.20 - 3.35Singlet3H

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂Br25 - 35
-SO₂CH₃40 - 50
Furan C3115 - 125
Furan C4120 - 130
Furan C2150 - 160
Furan C5155 - 165

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's bonds. These frequencies correspond to the absorption of infrared radiation, leading to characteristic peaks in an IR spectrum. For this compound, key predicted vibrational frequencies would help confirm the presence of its specific functional groups.

Strong absorption bands are predicted for the asymmetric and symmetric stretching vibrations of the sulfonyl group (O=S=O). The furan ring is expected to show characteristic C-H and C=C stretching vibrations. Furthermore, the presence of the C-Br bond would be indicated by a vibration in the lower frequency region of the spectrum.

Predicted IR Absorption Frequencies for this compound

Functional Group / Bond Predicted Vibrational Mode Predicted Frequency Range (cm⁻¹)
Furan C-HStretching3100 - 3150
Methyl C-HStretching2900 - 3000
Furan C=CStretching1500 - 1600
Sulfonyl (O=S=O)Asymmetric Stretching1320 - 1360
Sulfonyl (O=S=O)Symmetric Stretching1140 - 1180
Furan C-O-CStretching1000 - 1100
C-BrStretching500 - 600

Mass Spectrometry (MS)

While precise prediction of mass spectra is complex due to the intricate nature of ionization and fragmentation, computational methods can predict the molecular weight and plausible fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be a key feature, often showing a characteristic isotopic pattern ([M+2]⁺) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Theoretical fragmentation analysis would suggest common cleavage pathways, such as the loss of the bromine atom or the entire bromomethyl group. Another likely fragmentation would involve the loss of the methyl group or the entire methanesulfonyl group. The analysis of these predicted fragment ions is critical for piecing together the molecular structure.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺254 / 256Molecular ion peak (showing ⁷⁹Br / ⁸¹Br isotope pattern)
[M-Br]⁺175Loss of a bromine radical
[M-CH₂Br]⁺161Loss of the bromomethyl radical
[M-SO₂CH₃]⁺175 / 177Loss of the methanesulfonyl radical
[C₅H₅O₃S]⁺161Fragment corresponding to the furan-sulfonyl moiety
[C₄H₄Br]⁺131 / 133Fragment from cleavage of the sulfonyl group

By correlating these theoretically predicted spectroscopic data with experimentally obtained spectra, researchers can confidently elucidate and confirm the chemical structure of this compound.

Future Research Directions and Unexplored Methodological Avenues

Catalytic Activation Strategies for Enhanced Reactivity

The reactivity of the bromomethyl group in 2-(bromomethyl)-5-methanesulfonylfuran is a key feature for its synthetic utility. Future research could focus on employing catalytic methods to enhance its reactivity and selectivity in nucleophilic substitution reactions. While the benzylic-like bromide offers inherent reactivity, certain transformations could benefit from catalytic activation to proceed under milder conditions, reduce reaction times, and improve yields.

Transition-metal catalysis, which has been extensively studied for the activation of C-S bonds in sulfones, could be adapted for this system. nih.gov For instance, palladium, nickel, or copper catalysts could facilitate cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the methylene (B1212753) position. nih.gov Investigations into the use of copper catalysts, which have been successful in the coupling of benzyl (B1604629) bromides with sulfonyl hydrazides to form sulfones, could provide a template for analogous reactions with this compound. ynu.edu.cn

Furthermore, exploring photocatalytic approaches could offer a green and efficient alternative for activating the C-Br bond. Visible-light photoredox catalysis, for example, could generate a radical intermediate from the bromomethyl group, which could then participate in a variety of addition and coupling reactions.

Table 1: Potential Catalytic Systems for Enhanced Reactivity

Catalyst TypePotential ReactionRationale
Palladium(0) ComplexesCross-coupling with boronic acids, amines, or thiolsWell-established for C-Br bond activation and cross-coupling reactions.
Nickel(II) ComplexesReductive coupling reactionsKnown to catalyze the coupling of benzylic bromides. organic-chemistry.org
Copper(I) SaltsCoupling with a variety of nucleophilesOffers mild reaction conditions and broad substrate scope. ynu.edu.cn
Photoredox Catalysts (e.g., Ru(bpy)₃²⁺, organic dyes)Radical addition to alkenes, Giese-type reactionsProvides a metal-free or low-metal approach under mild conditions.

Asymmetric Synthesis Enabled by Chiral Auxiliaries or Catalysis

The development of synthetic routes to chiral derivatives of this compound is a largely unexplored area with significant potential. The introduction of chirality would be highly valuable for applications in medicinal chemistry and materials science.

One promising avenue is the use of chiral auxiliaries. These can be temporarily attached to a derivative of the furan (B31954) core to direct the stereochemical outcome of subsequent reactions. For example, a chiral alcohol could be used to esterify a carboxylic acid precursor to the methanesulfonylfuran, and this chiral ester could then direct the stereoselective introduction of the bromomethyl group or its precursor.

Alternatively, asymmetric catalysis could be employed to achieve enantioselective transformations. For instance, a prochiral nucleophile could be added to the bromomethyl group in the presence of a chiral catalyst to generate a stereocenter. The field of asymmetric synthesis of chiral sulfinyl compounds and chiral furans is well-developed and can provide a strong foundation for this research. acs.orgnih.govresearchgate.netnih.gov

Table 2: Potential Asymmetric Synthesis Strategies

StrategyApproachPotential Outcome
Chiral AuxiliariesAttachment of a chiral auxiliary to the furan ring or a precursor.Diastereoselective functionalization of the molecule.
Chiral CatalysisEnantioselective nucleophilic substitution at the bromomethyl position.Direct formation of an enantioenriched product.
Asymmetric Aldol (B89426) ReactionUsing a silyloxy furan precursor in an asymmetric vinylogous aldol reaction. nih.govGeneration of chiral butenolide intermediates.

Integration into Continuous Flow Chemistry and Microreactor Systems

The translation of synthetic procedures for this compound and its derivatives into continuous flow systems offers numerous advantages, including enhanced safety, improved reproducibility, and easier scalability. nih.govacs.orgnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to higher yields and purities.

Future research could focus on developing a continuous flow process for the synthesis of this compound itself. Furthermore, the subsequent derivatization of this compound could be performed in a "telescoped" manner, where the output of one reactor is directly fed into the next, minimizing the need for isolation and purification of intermediates. This approach has been successfully applied to the synthesis of other functionalized furan derivatives. acs.org

The use of immobilized catalysts or reagents within the flow system could also be explored to simplify product purification and enable catalyst recycling, further enhancing the green credentials of the synthetic process.

Development of Bio-conjugation and Chemical Biology Tool Precursors

The electrophilic nature of the bromomethyl group makes this compound a potential candidate for use as a bioconjugation agent. This functionality can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine, to form stable covalent bonds. The reactivity of similar bromomaleimide and chloromethyl acryl reagents in bioconjugation is well-documented. nih.govresearchgate.netchemrxiv.org

Future studies could investigate the reactivity of this compound with amino acids, peptides, and proteins to assess its suitability for this application. The methanesulfonylfuran core could act as a novel scaffold, potentially imparting unique properties to the resulting bioconjugate. Furthermore, by incorporating reporter groups (e.g., fluorophores, biotin) onto the furan ring, derivatives of this compound could be developed as chemical biology probes for studying biological processes. The development of bromopyridazinedione-mediated bioconjugation offers a template for such investigations. researchgate.net

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is a critical area for future research. This includes the use of renewable starting materials, the reduction of waste, and the use of environmentally benign solvents and reagents.

The development of catalytic methods, as discussed in section 7.1, is a key aspect of a greener approach, as it can reduce the need for stoichiometric reagents and lead to higher atom economy. Additionally, exploring the use of mechanochemistry (ball milling) or sonochemistry could provide solvent-free or solvent-reduced reaction conditions. mdpi.com

Q & A

Q. What experimental approaches validate unexpected byproducts in multi-step syntheses?

  • Answer : Byproduct identification requires:
  • LC-MS/MS to trace molecular fragments .
  • Isolation via preparative HPLC followed by structural analysis .
  • Mechanistic probes (e.g., radical scavengers) to test for unintended side reactions .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scale-up to improve heat/mass transfer and reduce side reactions .
  • Data Reproducibility : Report detailed reaction parameters (e.g., ramp rates, stirring speeds) to ensure reproducibility .
  • Safety Protocols : Handle brominated intermediates in fume hoods due to potential lachrymatory effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.